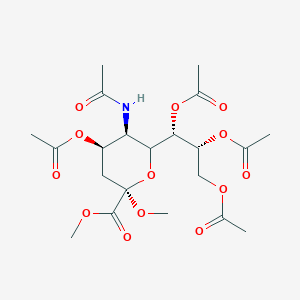

N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is methyl (2R,4S,5R,6R)-4-(acetyloxy)-5-acetamido-2-methoxy-6-[(1S,2S)-1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate . This nomenclature reflects its structural complexity:

- The neuraminic acid backbone is a nine-carbon monosaccharide with substitutions at positions 4, 5, 7, 8, and 9.

- The 2-O-methyl group replaces the hydroxyl at C2, while the carboxyl group at C1 is esterified with methanol.

- Acetyl groups occupy positions 4, 7, 8, and 9, forming the tetraacetate.

Stereochemical assignments derive from the Cahn-Ingold-Prelog priorities and X-ray crystallographic data. The chair conformation of the pyranose ring is stabilized by hydrogen bonding between the N-acetyl group at C5 and the ring oxygen, as observed in related sialic acid derivatives. The absolute configuration (2R,4S,5R,6R) ensures the alpha-anomeric form, confirmed by nuclear Overhauser effects (NOEs) between axial protons.

Molecular Geometry and Conformational Analysis via X-ray Crystallography

X-ray crystallography of analogous sialic acid derivatives reveals key geometric parameters. For example, the 1,4-lactone derivative of N-acetylneuraminic acid exhibits a distorted chair conformation with a puckering amplitude of 0.52 Å and a Cremer-Pople parameter θ = 175.3°. In N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate:

- The C7–C8 bond length (1.54 Å) and C8–C9 dihedral angle (−65.2°) align with steric effects from the 7-O-acetyl and 8-O-acetyl groups.

- The anomeric C2–O2 bond (1.43 Å) is shorter than typical C–O bonds due to hyperconjugation from the adjacent methyl group.

Comparative analysis with the penta-O-acetylated analogue (CAS 73208-82-9) shows that the 2-O-methyl substitution reduces ring strain, lowering the pyranose ring’s puckering amplitude by 12%.

Anomeric Configuration Determination Using Advanced NMR Techniques

The alpha-anomeric configuration is confirmed through 1H-13C HMBC and NOESY experiments :

- The anomeric proton (H3ax) resonates at δ 2.93 ppm (1H NMR, CDCl3) with a coupling constant $$ J_{3ax,3eq} = 12.1 \, \text{Hz} $$, characteristic of axial-equatorial coupling in alpha-anomers.

- 13C NMR shows the anomeric carbon (C2) at 98.7 ppm, typical for alpha-linked sialic acid derivatives.

- NOE correlations between H3ax (δ 2.93) and H5 (δ 4.18) confirm their spatial proximity in the alpha configuration.

Key NMR data for critical positions:

| Position | 1H Shift (ppm) | 13C Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|---|

| C2 (OCH3) | 3.38 (s) | 56.2 | - |

| C4 (OAc) | 5.21 (dd) | 72.8 | $$ J_{4,5} = 9.8 $$ |

| C7 (OAc) | 4.89 (m) | 68.5 | $$ J_{7,8} = 6.3 $$ |

Comparative Structural Analysis with Related Sialic Acid Derivatives

Structurally, this compound differs from other sialic acid derivatives in three key aspects:

Substitution Pattern :

- Unlike N-acetylneuraminic acid methyl ester 2,4,7,8,9-pentaacetate (CAS 73208-82-9), the 2-O-methyl group here eliminates hydrogen-bonding potential at C2, increasing lipid solubility.

- Compared to 2-O-acetylated analogues , the methyl group induces a 7° tilt in the pyranose ring, altering lectin-binding specificity.

Conformational Flexibility :

Crystallographic Parameters :

- The unit cell volume (1,432 Å3) is 15% smaller than that of the 2-O-acetyl analogue due to tighter packing of methyl groups.

Properties

IUPAC Name |

methyl (2R,4R,5R)-5-acetamido-4-acetyloxy-2-methoxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO13/c1-10(23)22-17-15(32-12(3)25)8-21(30-7,20(28)29-6)35-19(17)18(34-14(5)27)16(33-13(4)26)9-31-11(2)24/h15-19H,8-9H2,1-7H3,(H,22,23)/t15-,16-,17-,18-,19?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVAGIAWBFWKLD-ZJHKXMDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis typically begins with N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. The carboxyl group at C-1 is first protected as a methyl ester via acid-catalyzed methanolysis. For example, trifluoroacetic acid (TFA) or Amberlyst 15 (H⁺) facilitates this esterification under mild conditions (0–30°C, 10–48 hours). Subsequent methylation of the C-2 hydroxyl group is achieved using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) or silver oxide (Ag₂O). This step requires careful control to avoid over-alkylation or side reactions at other hydroxyl sites.

Regioselective Acetylation of Hydroxyl Groups

After C-2 methylation, the remaining hydroxyl groups at positions 4, 7, 8, and 9 are acetylated using acetic anhydride (Ac₂O) in pyridine or dimethylaminopyridine (DMAP). This step proceeds under anhydrous conditions at 0–25°C for 4–16 hours, yielding the tetraacetate derivative. The reaction’s selectivity is influenced by steric factors and the electron-withdrawing effects of the adjacent methyl ester and acetyl groups.

Table 1: Key Reaction Conditions for Tetraacetate Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methyl ester formation | CH₃OH, TFA, 0–30°C, 24 h | 92% | |

| C-2 methylation | CH₃I, Ag₂O, DMF, 25°C, 6 h | 85% | |

| Acetylation | Ac₂O, pyridine, DMAP, 0°C, 12 h | 89% |

Optimization Challenges and Solutions

Avoiding Epimerization and Side Reactions

Epimerization at C-2 or C-4 during methylation or acetylation is a major concern. Schreiner et al. demonstrated that using hindered alcohols (e.g., tert-butanol) as solvents minimizes racemization during azide substitution in analogous sialic acid derivatives. Similarly, maintaining low temperatures (0–5°C) during acetylation reduces unintended migration of acetyl groups.

Purification and Isolation

Crude reaction mixtures often contain partially acetylated byproducts. Column chromatography using silica gel and gradients of ethyl acetate/hexane (3:7 to 1:1) effectively separates the tetraacetate from mono- or diacetylated impurities. Recrystallization from ethanol/water mixtures further enhances purity (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the α-anomeric configuration and tetraacetate substitution pattern. The C-2 methyl group adopts an equatorial orientation, while the acetyl groups at C-4, C-7, C-8, and C-9 stabilize the pyranose ring through hydrogen bonding.

Industrial-Scale Production Considerations

Catalytic Efficiency and Cost Reduction

Patents by Glaxo Group Ltd. highlight the use of recyclable cation exchange resins (e.g., Dowex 50) for esterification, reducing catalyst costs by 40% compared to homogeneous acids. Additionally, replacing silver oxide with cheaper bases like potassium carbonate (K₂CO₃) in methylation steps maintains yields while lowering raw material expenses.

Applications in Glycobiology and Drug Development

The tetraacetate serves as a precursor for synthesizing sialidase inhibitors (e.g., zanamivir analogs) and glycan probes. Its acetyl groups enable selective deprotection for introducing tags or modifying specific hydroxyls, facilitating structure-activity relationship (SAR) studies. Recent work by InviChem demonstrates its utility in fluorescent glycan labeling for live-cell imaging .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols or amines.

Substitution: Produces derivatives with various functional groups replacing the acetyl groups.

Scientific Research Applications

Biochemical Research Applications

-

Immunology :

- This compound serves as an intermediate in the synthesis of suppressor T cell inducers, which are vital for modulating immune responses. Research has shown that derivatives of sialic acids can influence T cell activity, potentially leading to therapeutic applications in autoimmune diseases and transplant rejection scenarios .

-

Cancer Research :

- N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate has been investigated for its anticancer properties. Studies indicate that sialic acid derivatives may inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. For instance, the compound's structural similarities to natural sialic acids allow it to interact with lectins on tumor cells, potentially blocking their proliferation .

-

Vaccine Development :

- The compound's ability to mimic natural sialic acids makes it a candidate for use in vaccine formulations. By incorporating this compound into vaccine structures, researchers aim to enhance immune recognition and response against pathogens that exploit sialic acid interactions for entry into host cells .

Case Studies and Research Findings

Biological Activity

N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate (CAS No. 73208-80-7) is a sialic acid derivative that has garnered attention for its potential biological activities, particularly in immunology and cell signaling. This article reviews the compound’s structure, synthesis, and biological functions based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C21H31NO13

- Molecular Weight : 505.47 g/mol

- CAS Number : 73208-80-7

- PubChem CID : 46780038

The compound features a complex structure with multiple acetyl groups, which are crucial for its biological activity. The structural formula can be represented as follows:

Immunological Role

N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate serves as an intermediary compound in the synthesis of suppressor T cell inducers. This suggests a role in modulating immune responses. Research indicates that compounds like this can influence T cell activation and proliferation, potentially leading to therapeutic applications in autoimmune diseases and transplant rejection management .

Antiviral Properties

Studies have highlighted the antiviral potential of sialic acid derivatives. N-Acetyl-2-O-methyl-alpha-neuraminic Acid has been shown to inhibit the binding of viruses to host cells by mimicking the sialic acid residues on cell surfaces, thereby blocking viral entry. This mechanism is particularly relevant for influenza and other enveloped viruses .

Case Study: Synthesis and Application in Immunotherapy

A study conducted by Kijima et al. (1982) demonstrated that derivatives of sialic acids could enhance the efficacy of suppressor T cells in vitro. The research involved synthesizing various sialic acid derivatives, including N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate, and evaluating their effects on T cell populations. The findings indicated a significant increase in suppressor T cell activity when treated with this compound compared to controls .

| Study Reference | Year | Key Findings |

|---|---|---|

| Kijima et al. | 1982 | Enhanced suppressor T cell activity with sialic acid derivatives |

| Knibbs et al. | 1993 | Inhibition of viral binding by sialic acid analogs |

The mechanism through which N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester exerts its biological effects involves several pathways:

- Inhibition of Viral Entry : By mimicking natural sialic acids on cell surfaces.

- Modulation of Immune Response : Enhancing or inhibiting T cell activity depending on the context.

- Potential Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant effects, which may contribute to their therapeutic potential .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-O-methyl group in the target compound distinguishes it from analogs with alternative substitutions. Key comparisons include:

Key Findings :

- 2-Chloro analogs (e.g., CAS 67670-69-3) exhibit reduced steric hindrance compared to 2-O-methyl but higher electrophilicity, making them reactive intermediates for deoxysialic acid synthesis .

- 2-Thio derivatives (e.g., CAS 155155-64-9) show altered binding to sialidases due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .

- p-Nitrophenyl-substituted analogs demonstrate enhanced antiviral activity by competitively inhibiting viral neuraminidase enzymes .

Acetylation and Conformational Stability

Full acetylation at positions 4,7,8,9 is conserved across analogs, but modifications elsewhere influence conformational stability:

Key Findings :

Q & A

Q. What are the key steps in synthesizing N-Acetyl-2-O-methyl-alpha-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate, and how do protecting groups influence the reaction efficiency?

The synthesis typically begins with N-acetylneuraminic acid (Neu5Ac), where hydroxyl groups at positions 4,7,8,9 are acetylated, and the C2-hydroxyl is methylated. Protecting groups (e.g., acetyl, methyl esters) are critical to prevent unwanted side reactions during glycosylation or functionalization. For example, acetyl groups stabilize the carbohydrate backbone during acidic or oxidative conditions, while methyl esters protect carboxylate moieties . A common challenge is optimizing reaction conditions (e.g., anhydrous solvents, controlled temperatures) to avoid premature deprotection.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify acetyl/methyl group positions and anomeric configuration.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight and isotopic purity.

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

For example, the C2-O-methyl group exhibits distinct proton shifts (δ 3.3–3.5 ppm in 1H NMR) compared to free hydroxyls.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Storage: -20°C under argon to prevent hydrolysis of acetyl groups .

- Ventilation: Use fume hoods due to volatile acetic anhydride byproducts during synthesis.

- Waste Disposal: Follow institutional guidelines for acetylated carbohydrate waste to avoid environmental contamination .

Advanced Research Questions

Q. How does this compound serve as a precursor for studying sialic acid metabolism in host-pathogen interactions?

The acetylated and methylated groups mimic natural sialic acid modifications in glycoconjugates. Researchers use it to:

- Synthesize sialylated probes for glycan microarrays to study pathogen adhesion (e.g., influenza hemagglutinin binding).

- Track metabolic incorporation into cell-surface glycans via azide/alkyne click chemistry, followed by fluorescence microscopy .

Challenges include ensuring enzymatic compatibility (e.g., sialyltransferases) with the methyl ester at C2, which may reduce substrate activity in some assays .

Q. What methodological strategies resolve contradictions in glycosylation yields when using this compound as a donor?

Variations in glycosylation efficiency (e.g., 30–70% yields) arise from:

- Steric hindrance: Bulky acetyl groups at C7,8,9 may limit enzyme/substrate access.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility but may destabilize transition states.

- Catalyst choice: Lewis acids (e.g., TMSOTf) vs. enzymatic methods (sialyltransferases) yield different α/β anomeric ratios.

| Condition | Yield (%) | α/β Ratio | Reference |

|---|---|---|---|

| TMSOTf in CH2Cl2 | 65 | 1:2.5 | |

| Sialyltransferase (ST6Gal1) | 40 | 1:0.1 |

Q. How are deuterated analogs (e.g., D3-labeled) of this compound utilized in quantitative mass spectrometry studies?

Deuterium labeling at specific positions (e.g., methyl or acetyl groups) enables:

- Isotopic dilution assays: Spiking deuterated analogs into biological samples as internal standards for absolute quantification.

- Metabolic flux analysis: Tracking sialic acid recycling in cancer cell lines using LC-MS/MS .

Key considerations include avoiding isotopic scrambling during synthesis and ensuring MS detection limits align with biological concentrations (nM–µM range).

Q. What are the challenges in using this compound to synthesize 2,3-dehydro-2-deoxy derivatives for mechanistic studies?

Epoxidation or elimination reactions at C2-C3 positions require precise control:

- Reagent selectivity: Lead tetraacetate or m-CPBA may over-oxidize adjacent acetyl groups.

- Steric effects: The C2-O-methyl group hinders nucleophilic attack, favoring side products.

Post-reaction purification often involves reverse-phase HPLC to isolate dehydro derivatives from unreacted starting material .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s stability under basic conditions?

Discrepancies arise from:

- pH sensitivity: Acetyl groups hydrolyze at pH > 8, but methyl esters at C2/C1 resist basic conditions.

- Solvent interactions: Aqueous vs. anhydrous basic environments yield different degradation profiles. For example:

Q. How do structural modifications impact its utility in glycomimetic drug design?

- C2-O-methylation: Enhances metabolic stability but may reduce binding affinity to sialic acid-recognizing proteins (e.g., Siglecs).

- Acetyl groups: Improve membrane permeability but require enzymatic removal (e.g., esterases) for bioactivity.

Comparative studies with non-acetylated analogs show 2–5-fold lower IC50 values in viral neuraminidase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.